Technical Monograph: 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
Technical Monograph: 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
Executive Summary
3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (also referred to as 3-bromo-N-(4-ethoxyphenyl)maleimide) represents a distinct class of functionalized maleimide scaffolds known as halomaleimides . Unlike standard maleimides which serve strictly as irreversible Michael acceptors, the incorporation of the C3-bromine atom transforms the pyrrole-2,5-dione core into a versatile electrophile capable of addition-elimination reactions.
This technical guide analyzes the molecule's utility as a "next-generation" bioconjugation reagent and a medicinal chemistry building block. The p-ethoxyphenyl moiety provides specific lipophilic and electronic tuning, making this compound a critical intermediate for synthesizing kinase inhibitors and reversible cysteine-targeting probes.
Part 1: Structural Analysis & Physiochemical Profile
The Pharmacophore
The molecule consists of three distinct functional domains, each conferring specific reactivity:
-
The Electrophilic Core (Pyrrole-2,5-dione): A planar, electron-deficient ring system. The carbonyl groups at C2 and C5 activate the C3-C4 double bond for nucleophilic attack.
-
The Functional Handle (C3-Bromine): This halogen serves two roles:
-
Leaving Group: Enables nucleophilic vinylic substitution (
) by thiols or amines. -
Coupling Partner: Facilitates Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to construct complex biaryl scaffolds.
-
-
The N-Aryl Tail (4-Ethoxyphenyl): The para-ethoxy group is an electron-donating group (EDG). Through resonance, it increases electron density on the N-aryl ring, modulating the solubility (logP) and slightly attenuating the electrophilicity of the maleimide carbonyls compared to electron-withdrawing analogues.
Physiochemical Properties (Calculated)
Data represents consensus values for the monobromo-N-aryl maleimide class.
| Property | Value (Approx.) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 296.12 g/mol | Fragment-like chemical space |
| LogP (Predicted) | 2.3 – 2.6 | Moderate lipophilicity; cell-permeable |
| Topological Polar Surface Area | ~46 Ų | Good oral bioavailability potential |
| H-Bond Donors/Acceptors | 0 / 3 | No internal H-bond donors |
| Reactivity Class | Soft Electrophile | Targets thiols (Cys) over amines (Lys) |
Part 2: Synthetic Methodologies
Primary Synthesis Route: Condensation
The most robust synthesis involves the condensation of bromomaleic anhydride with 4-ethoxyaniline (p-phenetidine). This route avoids the harsh conditions of direct bromination of the maleimide.
Experimental Protocol
-
Reagents: Bromomaleic anhydride (1.0 eq), 4-Ethoxyaniline (1.0 eq), Acetic acid (solvent).
-
Conditions: Reflux (110°C) for 4–6 hours.
Step-by-Step Workflow:
-
Dissolution: Dissolve bromomaleic anhydride in glacial acetic acid under
atmosphere. -
Addition: Add 4-ethoxyaniline dropwise. The solution may darken as the amic acid intermediate forms.
-
Cyclization: Heat the mixture to reflux. The high temperature drives the dehydration of the amic acid to close the maleimide ring.
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow/orange solid.
-
Purification: Filter the precipitate. Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient) to remove traces of unreacted aniline.
Visualization of Synthesis Logic
The following diagram illustrates the condensation pathway and the competing side-reaction (hydrolysis).
Figure 1: Synthetic pathway via condensation of bromomaleic anhydride. The critical step is the dehydration of the maleamic acid intermediate.
Part 3: Reactivity & Applications[1]
The "Bromomaleimide Paradigm" in Bioconjugation
Standard maleimides react with Cysteine via irreversible Michael addition. 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione operates via an Addition-Elimination mechanism.
-
Thiol Addition: The thiolate attacks C3.
-
Elimination: Bromide (
) is ejected, restoring the double bond.
Why this matters: The resulting thiomaleimide retains the double bond, allowing it to react again (with a second thiol) or be exchanged (reversible conjugation). This allows for the construction of cleavable ADCs (Antibody-Drug Conjugates) or temporary protein "caging."
Medicinal Chemistry: Scaffold Functionalization
In drug discovery, this molecule is a "privileged scaffold" for kinase inhibitors. The Br-group allows for Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids yields 3-aryl-4-ethoxyphenyl-maleimides . These are structural analogues of Staurosporine and Bimoclomol , known to inhibit Protein Kinase C (PKC) and GSK-3
.
Mechanism of Action Diagram
The diagram below details the divergent reactivity pathways based on the reagent used.
Figure 2: Divergent reactivity pathways. Left: Cysteine modification via addition-elimination. Right: Palladium-catalyzed arylation for inhibitor synthesis.
Part 4: Experimental Validation & Safety
QC & Characterization
To validate the structure of the synthesized compound, the following analytical signatures must be confirmed:
-
1H NMR (DMSO-d6):
-
1.35 (t, 3H,
of ethoxy). -
4.05 (q, 2H,
of ethoxy). - 6.9 – 7.3 (m, 4H, Aromatic protons).
- 7.5 (s, 1H, Vinylic proton at C4). Note: The loss of symmetry compared to maleimide confirms mono-substitution.
-
1.35 (t, 3H,
-
Mass Spectrometry:
-
Distinct isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks).
-
Handling Precautions
-
Sensitizer: Maleimides are potent sensitizers. Avoid inhalation.
-
Light Sensitivity: Store in amber vials at -20°C. Halomaleimides can undergo photodimerization or degradation under UV light.
-
Hydrolysis: The imide ring is susceptible to hydrolysis at pH > 8.0. Perform conjugations in pH 6.5–7.5 buffers.
References
-
Tedaldi, L. M., et al. (2009). "Bromomaleimides: new reagents for the selective and reversible modification of cysteine." Chemical Communications. Link
- Dubey, R., et al. (2016). "Maleimides as potent inhibitors of various cellular targets." European Journal of Medicinal Chemistry.
-
Staderini, M., et al. (2011). "A mild synthesis of N-functionalised bromomaleimides." Organic & Biomolecular Chemistry. Link
-
Robin, M. P., et al. (2013). "Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents."[2] Chemical Communications. Link
-
Sigma-Aldrich. "N-(4-Bromophenyl)maleimide Product Specification." Link (Used for comparative physiochemical data).
Sources
- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]

